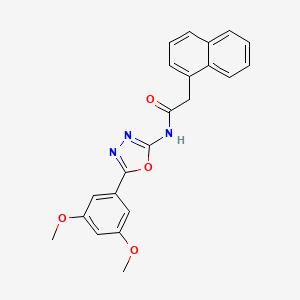
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a 1,3,4-oxadiazole ring linked to a naphthalene acetamide , which contributes to its unique pharmacological profile. The presence of the 3,5-dimethoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| LogP (octanol-water partition) | 2.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Anticancer Activity : The oxadiazole moiety is known for its anticancer properties. It may inhibit specific enzymes involved in tumor growth and proliferation, leading to apoptosis in cancer cells .
- Antimicrobial Activity : The compound shows promising results against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Biological Activity Summary
Numerous studies have reported on the biological activities of similar oxadiazole derivatives. Here’s a summary of the findings:
Case Studies
- Anticancer Efficacy : In a study examining the cytotoxic effects of various oxadiazole derivatives, this compound was found to significantly reduce cell viability in A-431 and Jurkat cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : A recent evaluation showed that this compound displayed synergistic effects when combined with existing antibiotics such as ciprofloxacin against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing combination therapies using this compound .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications on the phenyl and naphthalene groups can enhance biological activity. For instance, substituents that increase electron density on the aromatic rings tend to improve anticancer efficacy .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-17-10-16(11-18(13-17)28-2)21-24-25-22(29-21)23-20(26)12-15-8-5-7-14-6-3-4-9-19(14)15/h3-11,13H,12H2,1-2H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHROPKLGFBCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














